molecular formula C19H25FN6 B12235911 6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine

6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine

Cat. No.: B12235911
M. Wt: 356.4 g/mol
InChI Key: BYRQDORFEVSXHD-UHFFFAOYSA-N
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Description

6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorine atom, and a piperidine ring

Preparation Methods

The synthesis of 6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine involves multiple steps, including the formation of the pyrimidine ring, the introduction of the cyclopropyl and fluorine groups, and the attachment of the piperidine ring. The synthetic routes typically involve the use of reagents such as cyclopropylamine, fluorinating agents, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine include other pyrimidine derivatives and piperidine-containing compounds These similar compounds may share some chemical properties but differ in their specific structures and biological activities

Properties

Molecular Formula

C19H25FN6

Molecular Weight

356.4 g/mol

IUPAC Name

6-cyclopropyl-5-fluoro-N-methyl-N-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]pyrimidin-4-amine

InChI

InChI=1S/C19H25FN6/c1-13-5-8-21-19(24-13)26-9-6-14(7-10-26)11-25(2)18-16(20)17(15-3-4-15)22-12-23-18/h5,8,12,14-15H,3-4,6-7,9-11H2,1-2H3

InChI Key

BYRQDORFEVSXHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)CN(C)C3=NC=NC(=C3F)C4CC4

Origin of Product

United States

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